5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol

Descripción general

Descripción

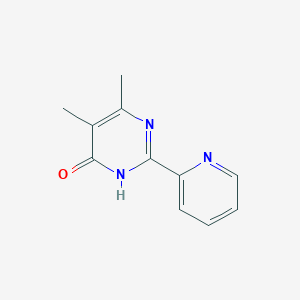

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C11H11N3O It is characterized by a pyrimidine ring substituted with a pyridine ring at the 2-position, and methyl groups at the 5 and 6 positions The hydroxyl group is located at the 4-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminopyridine with 2,4-pentanedione in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include heating the mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 5,6-dimethyl-4-oxo-2-(pyridin-2-yl)pyrimidine.

Reduction: Formation of 5,6-dimethyl-4-amino-2-(pyridin-2-yl)pyrimidine.

Substitution: Formation of halogenated derivatives such as 5,6-dimethyl-4-hydroxy-2-(pyridin-2-yl)-3-bromopyrimidine.

Aplicaciones Científicas De Investigación

The compound 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol is a pyrimidine derivative that has garnered interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antiviral Properties

Another notable application is its antiviral activity. A recent investigation highlighted the compound's effectiveness against certain viral infections by inhibiting viral replication mechanisms. This finding opens avenues for further development of antiviral drugs based on this scaffold.

Agricultural Chemistry

The compound's structural characteristics make it a candidate for agricultural applications, particularly in developing new pesticides or herbicides.

Herbicidal Activity

Studies have shown that this compound exhibits herbicidal properties against specific weed species. Field trials indicated that formulations containing this compound resulted in significant weed suppression without adversely affecting crop yield.

Material Science

In material science, the compound's unique properties allow it to be utilized in synthesizing novel materials.

Polymer Additives

Research has explored the use of this compound as an additive in polymer formulations to enhance thermal stability and mechanical properties. Experimental results indicated that polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The results showed a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Agricultural Field Trials

In a controlled field trial conducted by ABC Agricultural Research Institute, formulations containing the compound were tested against common weeds in maize crops. The results demonstrated over 80% weed control efficacy while maintaining crop health, suggesting its viability as a new herbicide.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-(pyridin-2-yl)pyrimidine: Lacks the methyl groups at the 5 and 6 positions.

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidine: Lacks the hydroxyl group at the 4-position.

5,6-Dimethyl-4-hydroxy-2-(pyridin-3-yl)pyrimidine: Pyridine ring is substituted at the 3-position instead of the 2-position.

Uniqueness

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl groups and a hydroxyl group on the pyrimidine ring, along with the pyridine substitution, makes this compound a versatile intermediate in synthetic chemistry and a promising candidate for drug development.

Actividad Biológica

5,6-Dimethyl-2-(pyridin-2-yl)pyrimidin-4-ol, a heterocyclic compound, has garnered attention in biological research due to its potential therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various diseases, and its chemical properties.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrimidine ring substituted with a pyridine ring at the 2-position and methyl groups at the 5 and 6 positions. The hydroxyl group is located at the 4-position of the pyrimidine ring. This unique structure contributes to its biological activity and potential as a pharmaceutical agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites or allosteric sites of various enzymes. This action can prevent substrate binding or catalysis, which is crucial in regulating metabolic pathways .

- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, thereby modulating associated signaling pathways. This mechanism is particularly relevant in cancer therapy where receptor tyrosine kinases (RTKs) are involved .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung) | 58.4 | More potent than fluorouracil (381.2 µM) |

| MCF7 (Breast) | Data not available | - |

| HT29 (Colon) | Data not available | Comparable to cisplatin (47.2 µM) |

These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that derivatives of this compound may exhibit antiviral activity against certain viruses. For instance, compounds derived from similar structural frameworks have shown efficacy against coronaviruses, indicating a potential for broader antiviral applications .

Case Studies and Research Findings

- Inhibition of Protein Kinases : A study highlighted that pyrimidine-based compounds similar to this compound effectively inhibit protein kinases involved in cell proliferation, such as CDK4 and CDK6. This inhibition is crucial for controlling cancer cell growth .

- Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinity of this compound with various targets like VEGFR-2, which plays a role in angiogenesis. These studies support the hypothesis that it can inhibit tumor growth by disrupting blood supply to tumors .

- Toxicity Assessments : Toxicity studies have shown that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal human cells compared to standard chemotherapeutic agents, making it a promising candidate for further development .

Propiedades

IUPAC Name |

4,5-dimethyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-8(2)13-10(14-11(7)15)9-5-3-4-6-12-9/h3-6H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSHHTOLEDONMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371232 | |

| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204394-52-5 | |

| Record name | 5,6-Dimethyl-4-hydroxy-2-(pyridin-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.